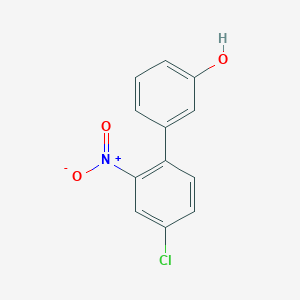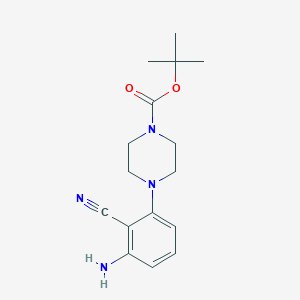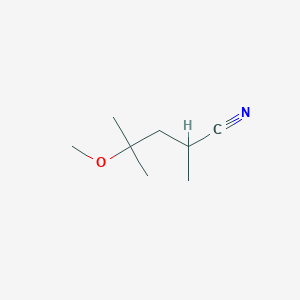
4-methoxy-2,4-dimethylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2,4-dimethylpentanenitrile, also known as 2,2’-azobis(4-methoxy-2,4-dimethylvaleronitrile), is a chemical compound with the molecular formula C₁₆H₂₈N₄O₂ and a molecular weight of 308.43 g/mol . This compound is primarily used as an azo polymerization initiator due to its ability to generate free radicals at relatively low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,4-dimethylvaleronitrile involves the reaction of appropriate nitrile precursors with methoxy and dimethyl substituents. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and application of the compound .
Industrial Production Methods
Industrial production of 4-methoxy-2,4-dimethylvaleronitrile typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The compound is often produced in specialized chemical reactors that allow for precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,4-dimethylpentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-methoxy-2,4-dimethylpentanenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methoxy-2,4-dimethylvaleronitrile involves the generation of free radicals through the decomposition of the azo group. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate radicals at low temperatures makes it particularly useful in various applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(2,4-dimethylvaleronitrile): Another azo initiator with similar properties but decomposes at a higher temperature.
2,2’-Azobis(isobutyronitrile):
Uniqueness
4-methoxy-2,4-dimethylpentanenitrile is unique due to its low decomposition temperature and high efficiency in generating radicals. This makes it particularly suitable for applications requiring precise control over reaction conditions and polymer properties .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-methoxy-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C8H15NO/c1-7(6-9)5-8(2,3)10-4/h7H,5H2,1-4H3 |
InChI Key |
RTANHMOFHGSZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


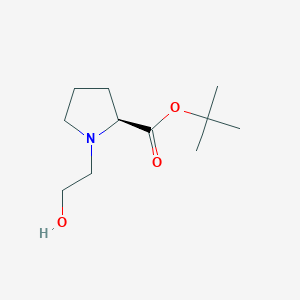
![2-Bromo-7-methoxyfuro[2,3-c]pyridine](/img/structure/B8272657.png)
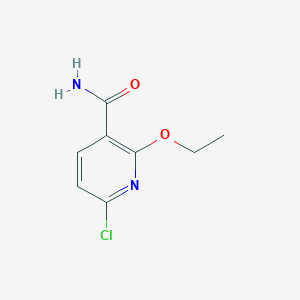
![2-acetamido-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8272667.png)
![2-[(4-Amino-2-bromophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone](/img/structure/B8272679.png)
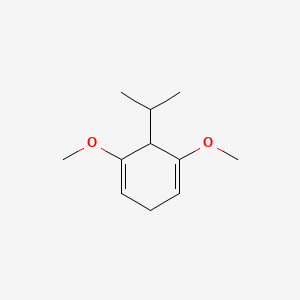

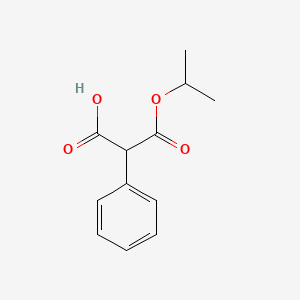
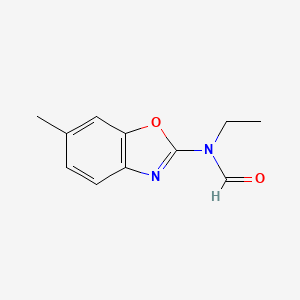
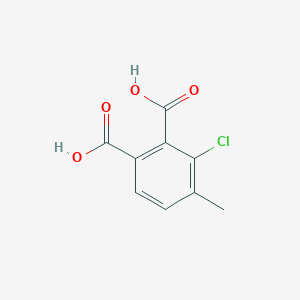
![[4-(4-Bromophenyl)-pyrimidin-2-yl]-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine](/img/structure/B8272729.png)
![tert-butyl 5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8272740.png)
